![molecular formula C21H18ClN3O3S B2647976 ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536715-47-6](/img/structure/B2647976.png)
ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate” is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is a core part of many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological applications .
Synthesis Analysis
The synthesis of similar compounds often involves the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using crystallographic data . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are often provided . The molecular structure is typically shown in a figure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are often monitored by thin layer chromatography . The reactions are typically carried out on silica gel plates using UV light for detection .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . The characteristic signals of the indol-3-ylmethyl moiety present in both ethyl 2-(1H-indol-3-yl)acetate and 2-(1H-indol-3-yl)acetohydrazide were observed in a similar pattern with minor changes in coupling constants and chemical shift values .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound under discussion could be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially exhibit these activities.
Antiviral Activity
Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . As an indole derivative, this compound could potentially have similar antiviral properties.
Anti-Cancer Activity
Indole derivatives have been found to be effective against various types of cancer, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . This compound could potentially be used in cancer research and treatment.
Protodeboronation in Total Synthesis
The protodeboronation process has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This compound could potentially be used in similar synthetic processes.
Antinociceptive Activity
Some indole derivatives have shown antinociceptive (pain-relieving) activity . This compound, being an indole derivative, could potentially have similar pain-relieving properties.
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-3-28-20(27)12(2)29-21-24-17-15-6-4-5-7-16(15)23-18(17)19(26)25(21)14-10-8-13(22)9-11-14/h4-12,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPOBVBFCQPZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

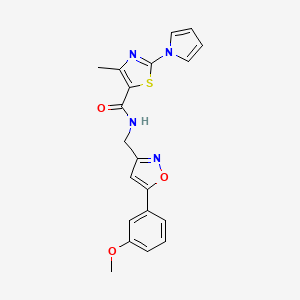
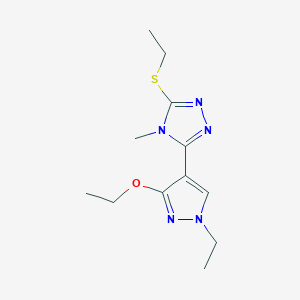
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2647895.png)
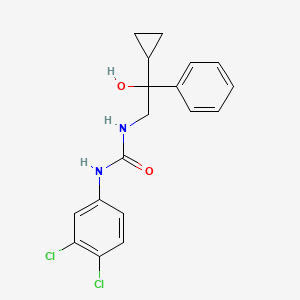
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2647900.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2647903.png)
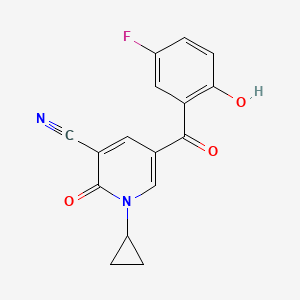

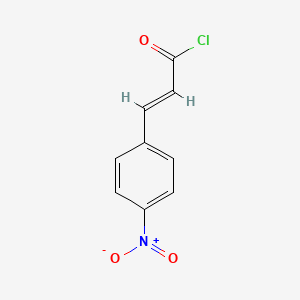
![6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2647911.png)
![N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647912.png)

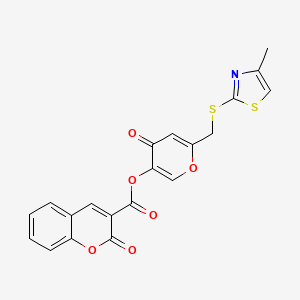
![Ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2647916.png)